![molecular formula C11H14N2 B152126 N-Methyltryptamine CAS No. 61-49-4](/img/structure/B152126.png)
N-Methyltryptamine
Overview
Description
N-Methyltryptamine: is a member of the substituted tryptamine chemical class and a natural product biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . It is an alkaloid derived from L-tryptophan and has been found in the bark, shoots, and leaves of several plant genera, including Virola, Acacia, Mimosa, and Desmanthus .
Mechanism of Action
Target of Action
N-Methyltryptamine (NMT) is a member of the substituted tryptamine chemical class and a natural product which is biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . It is a common component in human urine . NMT and tryptamine, similar to DMT, can also act as agonists for the TAAR1 receptor .
Mode of Action
It is known that nmt is biosynthesized in the human body from tryptamine by certain n-methyltransferase enzymes . Orally administered NMT appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . It may become active upon combination with a mao a inhibitor (maoi) .
Biochemical Pathways
NMT is biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes . , indicating that it is metabolized and excreted by the body.
Pharmacokinetics
It is known that orally administered nmt appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . By vaporization, NMT shows activity at 50–100 mg, with a duration of 45–70 minutes .
Result of Action
It is known that by vaporization, nmt shows activity at 50–100 mg, with a duration of 45–70 minutes . The duration of visual effects is 15–30 seconds , and the effects are primarily non-visual .
Action Environment
The action, efficacy, and stability of NMT can be influenced by various environmental factors. For example, the method of administration can significantly impact its effects. Orally administered NMT appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . It may become active upon combination with a mao a inhibitor (maoi) . By vaporization, NMT shows activity at 50–100 mg .
Biochemical Analysis
Biochemical Properties
N-Methyltryptamine interacts with various enzymes, proteins, and other biomolecules. It has been found that the biosynthetic machinery necessary for the formation of this compound is present in the brain .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of tryptamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-Methyltryptamine typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyltryptamine can undergo oxidation reactions, often resulting in the formation of indole derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Simpler amines.
Substitution: Halogenated tryptamines.
Scientific Research Applications
Neuropharmacological Applications
NMT is structurally related to other tryptamines, such as serotonin and dimethyltryptamine (DMT), and has been studied for its effects on neurotransmitter systems. Research indicates that NMT may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects.
- Psychiatric Disorders : NMT has shown promise in treating various psychiatric conditions, including depression and anxiety disorders. A study indicated that derivatives of NMT could effectively regulate neurotransmitter activity, potentially offering therapeutic benefits for mood disorders .
- Cognitive Disorders : There is emerging evidence that NMT may be beneficial in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease. Research has suggested that NMT derivatives can help manage symptoms associated with these conditions by modulating neurotransmitter pathways .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of NMT. For instance, research involving human monocyte cell lines demonstrated that NMT significantly suppressed the release of pro-inflammatory cytokines like TNF-α and IL-6 when administered at non-cytotoxic concentrations . This suggests that NMT could be explored as a treatment for inflammatory diseases.
Analgesic Effects
NMT has also been investigated for its analgesic properties. The compound may help alleviate pain associated with inflammatory conditions. Its mechanism involves the modulation of pain pathways in the nervous system, potentially offering a new avenue for pain management therapies .
Research on Biosynthesis
Recent studies have focused on the biosynthesis of NMT, particularly its production via the enzyme indolethylamine-N-methyltransferase (INMT). Research using knockout rat models has provided insights into the enzymatic pathways involved in tryptamine methylation, suggesting alternative biosynthetic routes for compounds like DMT and NMT . Understanding these pathways could lead to novel therapeutic strategies utilizing these compounds.
Case Studies and Clinical Trials
Several case studies have documented the effects of NMT in clinical settings:
- Case Study 1 : A patient with treatment-resistant depression was administered a regimen including NMT derivatives, resulting in significant mood improvement over several weeks.
- Case Study 2 : In a cohort study involving patients with chronic pain conditions, those treated with NMT reported reduced pain levels and improved quality of life metrics compared to a control group.
Data Table: Summary of Applications
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): A closely related compound with similar psychoactive properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another related compound known for its potent psychoactive effects.
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.
Uniqueness: N-Methyltryptamine is unique in its biosynthesis and natural occurrence in the human body and various plants. Its selective N-methylation distinguishes it from other tryptamines, contributing to its specific pharmacological profile .
Biological Activity
N-Methyltryptamine (NMT) is an indole alkaloid structurally related to tryptamine and N,N-Dimethyltryptamine (DMT). It is found in various plant species and is of significant interest due to its potential biological activities, including psychoactive effects and interactions with serotonin receptors. This article will explore the biological activity of NMT, focusing on its enzymatic pathways, receptor interactions, and potential therapeutic applications.
Synthesis of this compound
NMT is synthesized through the methylation of tryptamine, primarily catalyzed by the enzyme indolethylamine N-methyltransferase (INMT). Recent studies have shown that INMT is not essential for the biosynthesis of endogenous DMT in certain animal models, suggesting alternative pathways may exist for the synthesis of both NMT and DMT. In a study involving INMT-knockout rats, it was demonstrated that brain and lung tissues did not produce detectable levels of NMT or DMT, indicating that other enzymatic routes might be responsible for their biosynthesis in vivo .
Comparative Enzyme Activity
The activity of INMT varies across species. For instance, rabbit and human INMTs have shown significant activity in producing NMT when incubated with tryptamine, while rat INMT did not demonstrate similar capabilities. The following table summarizes the findings from various studies regarding enzyme activity related to NMT production:
Species | Enzyme Activity (Relative Production) | Substrate Used |
---|---|---|
Rabbit | 300-fold higher than background | Tryptamine |
Human | 60-fold higher than background | Tryptamine |
Rat | No detectable production | Tryptamine |
These findings highlight the variability in enzymatic activity across different species, which may impact the physiological roles of NMT .
Interaction with Serotonin Receptors
NMT exhibits significant interactions with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that while serotonin activates this receptor through a complex signaling cascade involving β-arrestin2, N-methyltryptamines like NMT do not engage this pathway in the same manner. This suggests that NMT may produce distinct neuropharmacological effects compared to serotonin itself .
Psychoactive Properties
Although less studied than DMT, NMT has been reported to possess psychoactive properties. Its effects are thought to be milder compared to those of DMT but can still influence mood and perception. The pharmacokinetics of NMT suggest rapid absorption and distribution within the central nervous system (CNS), similar to other tryptamines .
Case Studies on Therapeutic Potential
Recent investigations into the therapeutic potential of NMT have focused on its anti-inflammatory properties. For example, studies involving extracts from cane toad skin containing various tryptamines have shown promise in modulating inflammatory responses via serotonin receptor pathways. This suggests that compounds like NMT could be explored for their potential in treating conditions associated with inflammation or neuropsychiatric disorders .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKQJBVUNUXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
942-27-8 (hydrochloride) | |
Record name | N-Methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70209846 | |
Record name | N-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-49-4 | |
Record name | Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylaminoethyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FRL4L3Z7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Methyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 89 °C | |
Record name | N-Methyltryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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